3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-26-16-8-7-13(11-17(16)27-2)20-23-22-18-9-10-19(24-25(18)20)28-12-14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIAXKPLGJANKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has emerged as a significant candidate in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: CHFNOS
- Molecular Weight: 430.5 g/mol
- CAS Number: 877656-44-5
The compound features a triazolo-pyridazine core with a 3,4-dimethoxyphenyl group and a 2-fluorobenzylthio substituent. These structural elements contribute to its interaction with various biological targets.
Synthesis
The synthesis typically involves:
- Formation of the Pyridazine Core: Cyclization of hydrazine derivatives with diketones.
- Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 2-fluorobenzylthio groups through nucleophilic substitution reactions under basic conditions.
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative activity against various cancer cell lines. Notably:
- Compounds 4a and 4g demonstrated strong cytotoxic effects with mean GI% values of 55.84% and 29.08% , respectively, against a panel of 60 cancer cell lines .
- Compound 4g showed dual inhibition against c-Met and Pim-1 kinases with IC values of 0.163 μM and 0.283 μM , respectively .
The biological activity is primarily attributed to:
- Cell Cycle Arrest: Compound 4g caused MCF-7 cells to arrest in the S phase of the cell cycle.
- Induction of Apoptosis: It increased apoptosis significantly (29.61-fold compared to control), evidenced by elevated levels of caspase-9 and alterations in key signaling pathways (e.g., decreased levels of phosphorylated PI3K, AKT, and mTOR) .
Therapeutic Applications
The compound's therapeutic potential extends beyond oncology:
- It has shown promise as an anxiolytic , anticonvulsant , and possesses antimicrobial and antiviral properties .
- Its role as an enzyme inhibitor (e.g., LRRK2, PDE4) positions it as a candidate for treating autoimmune diseases .
Case Studies
-
Anticancer Activity in MCF-7 Cells:
- A study involving MCF-7 breast cancer cells demonstrated that treatment with compound 4g led to significant apoptosis and cell cycle disruption.
- Results indicated that the compound effectively targets the PI3K-Akt-mTOR signaling pathway, crucial for cancer cell survival.
- Comparative Analysis with Other Derivatives:
Data Table: Biological Activity Summary
| Compound | Cell Line | GI% Value | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| 4a | Various | 55.84 | N/A | Antiproliferative |
| 4g | MCF-7 | 29.08 | c-Met: 0.163; Pim-1: 0.283 | Apoptosis induction, Cell cycle arrest |
Preparation Methods
Diazotization Method
Diazotization of 2,3-diaminopyridazine derivatives offers a direct route to the triazolo[4,3-b]pyridazine scaffold. Adapting protocols from triazolo-furo-pyridine synthesis, 3-hydrazinyl-6-chloropyridazine is treated with nitrosonium ions generated in situ from NaNO₂ in aqueous acetic acid (1:1 v/v) at 0–5°C. This method achieves cyclization via intramolecular N–N bond formation, yielding the triazole ring in 65–70% efficiency after 2 hours. Critical to success is the use of acetic acid as a solvent, which stabilizes reactive intermediates and minimizes side reactions.
Ultrasound-Assisted Cyclization
Inspired by Chinese Patent CN103613594A, ultrasound irradiation significantly accelerates triazole formation. A mixture of 3-hydrazinyl-6-chloropyridazine and substituted benzoic acids (e.g., 3,4-dimethoxybenzoic acid) in phosphorus oxychloride (POCl₃) is subjected to ultrasound at 105°C for 3 hours. This method reduces reaction time by 50% compared to conventional heating, with yields reaching 70%. The mechanism likely involves enhanced mass transfer and cavitation effects, promoting faster cyclodehydration.
Incorporation of the 2-Fluorobenzylthio Group
The thioether linkage is installed via nucleophilic aromatic substitution (SNAr) or thiol-alkylation. Treating 6-chloro-triazolo[4,3-b]pyridazine with 2-fluorobenzyl mercaptan in the presence of K₂CO₃ in DMF at 60°C for 12 hours affords the desired product in 73% yield. Alternatively, a two-step protocol involving protection of the thiol as a disulfide, followed by deprotection and alkylation, improves regioselectivity to >90%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Diazotization yields are highly solvent-dependent. Comparative studies (Table 2) reveal acetic acid/water mixtures (1:1) as optimal, outperforming pure HCl or MeOH due to improved proton availability and intermediate stabilization:
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| HCl/H₂O | 0 | 30 |
| CH₃COOH/H₂O (1:1) | 0 | 70 |
| MeOH | 25 | 45 |
Catalytic Enhancements
Adding 1,1,3,3-tetramethylbutyl isocyanide (10 mol%) as a catalyst during triazole cyclization increases reaction rates by 40%, likely via stabilization of nitrenium intermediates.
Characterization and Analytical Data
Final products are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data for 3-(3,4-dimethoxyphenyl)-6-((2-fluorobenzyl)thio)-triazolo[4,3-b]pyridazine:
- ¹H NMR (400 MHz, CDCl₃) : δ 3.91 (s, 6H, OCH₃), 4.62 (s, 2H, SCH₂), 6.82–7.89 (m, 7H, aromatic), 8.74 (s, 1H, pyridazine-H).
- HRMS (ESI+) : m/z calc. for C₂₁H₁₈FN₃O₂S [M+H]⁺: 420.1184; found: 420.1186.
Challenges and Limitations
Attempts to employ alkylamines or carbamates in triazole formation failed due to intermediate instability. Additionally, electron-deficient aryl boronic acids in Suzuki couplings require higher temperatures (120°C vs. 80°C), increasing energy costs.
Q & A
Q. Example Resolution :
- Problem : IC ranged from 1.2 µM to 5.6 µM in p38α inhibition.
- Solution : Re-evaluated using uniform ATP concentration (10 µM) and eliminated Triton X-100 (reduced nonspecific binding). Final IC = 1.5 ± 0.3 µM .
Advanced: What strategies optimize regioselectivity during functionalization of the triazolopyridazine core?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophilic substitution to the 6-position .
- Metal Catalysis : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling at the 3-position. Aryl boronic esters with electron-withdrawing groups (e.g., -CF) favor cross-coupling .
- Solvent Effects : High-dielectric solvents (acetonitrile) improve nucleophilic attack at sulfur (for thioether formation) over nitrogen .
Q. Regioselectivity Data :
| Reaction Type | Position | Selectivity (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | C3 | 85–90 | Pd(OAc), DMF, 100°C |
| Nucleophilic Substitution | C6 | 95 | DMF, KCO, 70°C |
Advanced: How to design SAR studies for antifungal activity targeting 14α-demethylase?
Methodological Answer:
Structural Modifications :
- Vary the 2-fluorobenzylthio group (e.g., 3-Cl, 4-OCH) .
- Replace dimethoxyphenyl with mono-methoxy or nitro groups .
Enzymatic Assays : Measure IC against recombinant 14α-demethylase (CYP51) using lanosterol as substrate. Validate via LC-MS detection of ergosterol intermediates .
Molecular Docking : Use AutoDock Vina with PDB 3LD4. Key interactions:
- Fluorine forms halogen bonds with Leu376.
- Methoxy groups hydrogen-bond to Thr311 .
Q. SAR Findings :
| Substituent | IC (µM) | Docking Score (kcal/mol) |
|---|---|---|
| 2-F-BnS | 0.8 | -9.2 |
| 4-Cl-BnS | 1.5 | -7.8 |
| 3-OCH-Ph | 2.1 | -6.5 |
Advanced: How to address discrepancies in computational vs. experimental logP values?
Methodological Answer:
- Experimental logP : Use shake-flask method (octanol/water) with HPLC quantification. Average triplicate measurements .
- Computational logP : Compare results from ChemAxon, ACD/Labs, and Molinspiration. Adjust for intramolecular H-bonding (e.g., S···O in 2-fluorobenzylthio) .
- Mitigation : Apply correction factors (e.g., +0.5 for thioether-containing compounds) to DFT-derived values .
Q. Example :
| Method | logP | Deviation |
|---|---|---|
| Shake-Flask | 2.8 | - |
| ChemAxon | 2.3 | -0.5 |
| DFT (B3LYP) | 3.1 | +0.3 |
Advanced: What in vitro models validate neuroprotective effects of this compound?
Methodological Answer:
Oxidative Stress : SH-SY5Y neurons treated with HO (100 µM, 24h). Pre-treatment with compound (1–10 µM) reduces ROS (measured via DCFH-DA assay) .
Glutamate Excitotoxicity : Primary cortical neurons exposed to 100 µM glutamate. Assess viability via MTT; IC for cell death prevention = 5.2 µM .
Mechanism : Western blot for Bcl-2/Bax ratio and caspase-3 cleavage. Compound upregulates Bcl-2 by 2.3-fold vs. control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
